(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with a suitable benzofuran precursor under basic conditions to form the benzylidene intermediate. This intermediate is then subjected to further reactions, such as hydroxylation and morpholinomethylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzylidene moiety can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the bromobenzylidene moiety can produce a benzyl-substituted benzofuran .
Scientific Research Applications
(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Its biological activities are studied for potential therapeutic applications, including anti-cancer and anti-viral properties.
Medicine: It is investigated for its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Aurone: A structurally related compound with a different core structure but similar functional groups.
Uniqueness
(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromobenzylidene moiety, hydroxyl group, and morpholinomethyl substitution make it a versatile compound for various applications .
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c21-14-3-1-13(2-4-14)11-18-19(24)15-5-6-17(23)16(20(15)26-18)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUDAYCOVUKPB-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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